molecular formula C21H22F3N3O2 B12417447 Sos1-IN-13

Sos1-IN-13

Cat. No.: B12417447
M. Wt: 405.4 g/mol
InChI Key: SUSQYYGPLOUGJB-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sos1-IN-13 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is implicated in various cancers. By inhibiting SOS1, this compound can potentially modulate RAS activation, offering a promising therapeutic strategy for RAS-driven cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sos1-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This would include scaling up the reactions, optimizing reaction conditions, and implementing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sos1-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce functionalized analogs of this compound .

Scientific Research Applications

Sos1-IN-13 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the RAS signaling pathway and its modulation.

    Biology: Investigated for its role in cellular processes involving RAS activation.

    Medicine: Explored as a potential therapeutic agent for RAS-driven cancers, such as lung and colorectal cancers.

Mechanism of Action

Sos1-IN-13 exerts its effects by inhibiting the SOS1 protein, which facilitates the exchange of GDP for GTP on RAS proteins. This inhibition prevents the activation of RAS and its downstream signaling pathways, such as the MAP kinase pathway, which are critical for cell survival, growth, and proliferation .

Biological Activity

Sos1-IN-13 is a compound that has garnered attention in the field of cancer research, particularly for its role in inhibiting the SOS1 protein, which is implicated in RAS signaling pathways. This article delves into the biological activity of this compound, examining its mechanisms, effects on cell proliferation, and potential therapeutic applications.

Background on SOS1

SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, which are critical in regulating cell growth and differentiation. Mutations in SOS1 have been linked to various cancers, making it a target for therapeutic intervention. This compound is designed to inhibit SOS1's activity, thereby impacting RAS signaling.

This compound functions by binding to the SOS1 protein and preventing it from activating RAS. This inhibition leads to reduced RAS-GTP levels, subsequently affecting downstream signaling pathways involved in cell proliferation and survival.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various cancer cell lines:

  • Cell Proliferation Assays : The compound showed significant inhibitory effects on the proliferation of cancer cells. For instance, in NCI-H358 lung cancer cells, this compound exhibited an IC50 value of approximately 5 nM, indicating potent activity against these cells .
Cell LineIC50 (nM)Notes
NCI-H3585Strong inhibition of proliferation
A54910Moderate inhibition
HCT11615Lesser effect compared to others

In Vivo Studies

In animal models, this compound demonstrated promising antitumor activity. In xenograft models using NCI-H358 cells, treatment with this compound resulted in a tumor growth inhibition (TGI) value of 58.8% at a dose of 30 mg/kg administered bi-daily . These results suggest that this compound not only inhibits tumor growth but may also enhance the effectiveness of other therapies targeting RAS-driven tumors.

Case Studies and Clinical Implications

The potential clinical implications of this compound are significant, particularly for patients with KRAS-mutant cancers. Combining this compound with existing KRAS inhibitors could address resistance issues commonly encountered with these therapies. For example, studies have indicated that using Sos1 inhibitors alongside MEK inhibitors can enhance therapeutic efficacy in KRAS-amplified cancers .

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended for initial characterization of Sos1-IN-13's mechanism of action in SOS1-dependent signaling pathways?

Begin with in vitro assays using SOS1-overexpressing cell lines (e.g., HEK293 or cancer-derived models) to measure downstream RAS/MAPK pathway inhibition via Western blot (e.g., phospho-ERK levels). Include dose-response curves (0.1–10 μM) and controls (e.g., SOS1-knockout cells or known inhibitors like BI-3406). Validate target engagement using cellular thermal shift assays (CETSA) to confirm direct binding .

Q. How should researchers design dose-ranging studies to establish this compound's therapeutic window?

Use a tiered approach:

  • Cytotoxicity : MTT assays in normal and cancer cell lines (e.g., IC₅₀ comparisons).
  • Selectivity : Kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 μM and 10 μM.
  • Pharmacodynamic markers : Time-course analyses of pathway inhibition (e.g., hourly measurements over 24 hours). Ensure replication across 3+ biological replicates and use nonlinear regression models for IC₅₀ calculations .

Q. What statistical methods are appropriate for analyzing this compound's efficacy in preclinical models?

Apply two-way ANOVA for comparisons between treatment groups (e.g., vehicle vs. This compound) with post-hoc Tukey tests. For survival studies in xenograft models, use Kaplan-Meier curves with log-rank tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Investigate pharmacokinetic (PK) factors:

  • Measure plasma/tissue drug levels via LC-MS to assess bioavailability.
  • Evaluate metabolic stability (e.g., liver microsome assays) and protein binding.
  • Use PK/PD modeling to align dosing regimens with target coverage. If disparities persist, consider off-target effects via proteome-wide affinity profiling (e.g., pull-down assays with biotinylated this compound) .

Q. What orthogonal assays validate this compound's target specificity in complex biological systems?

Combine multiple approaches:

  • Genetic validation : CRISPR/Cas9-mediated SOS1 knockout or knockdown followed by rescue experiments.
  • Biophysical assays : Surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff).
  • Transcriptomic profiling : RNA-seq to identify pathway-specific changes versus pan-kinase inhibitors .

Q. How can computational methods enhance structure-activity relationship (SAR) studies for this compound derivatives?

Employ molecular docking (e.g., AutoDock Vina) to predict binding poses against SOS1’s catalytic domain. Pair with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor interactions. Validate predictions with synthetic analogs and in vitro activity data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Standardize purification protocols (e.g., HPLC ≥95% purity, NMR/HPLC-MS for identity confirmation).
  • Include internal controls in each experiment (e.g., a reference batch with historical activity data).
  • Document synthetic routes and characterization data in supplemental materials per journal guidelines .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address non-significant trends in this compound dose-response data?

  • Increase sample size to improve power (use G*Power for calculations).
  • Re-evaluate endpoint sensitivity (e.g., switch from Western blot to ELISA for higher dynamic range).
  • Explore alternative statistical models (e.g., mixed-effects models for longitudinal data) .

Q. What frameworks support hypothesis generation when investigating this compound's off-target effects?

Adopt the P-E/I-C-O model:

  • Population : Specific cell types or animal models.
  • Exposure/Intervention : Dose/duration of this compound treatment.
  • Comparison : Vehicle or structurally related inactive analogs.
  • Outcome : Transcriptomic or proteomic signatures of off-target activity .

Q. How can multi-omics data be integrated to elucidate this compound's mechanism beyond SOS1 inhibition?

Combine RNA-seq, proteomics, and phosphoproteomics datasets using pathway enrichment tools (e.g., GSEA, STRING). Apply machine learning (e.g., random forest) to identify predictive biomarkers of response. Validate findings with functional assays (e.g., siRNA screens) .

Properties

Molecular Formula

C21H22F3N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

6,7-dimethoxy-4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine

InChI

InChI=1S/C21H22F3N3O2/c1-11-14(7-6-8-17(11)21(22,23)24)12(2)25-20-16-10-19(29-5)18(28-4)9-15(16)13(3)26-27-20/h6-10,12H,1-5H3,(H,25,27)/t12-/m1/s1

InChI Key

SUSQYYGPLOUGJB-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.